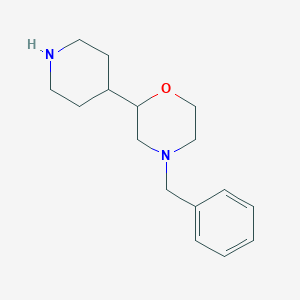

4-Benzyl-2-(piperidin-4-yl)morpholine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H24N2O |

|---|---|

Molecular Weight |

260.37 g/mol |

IUPAC Name |

4-benzyl-2-piperidin-4-ylmorpholine |

InChI |

InChI=1S/C16H24N2O/c1-2-4-14(5-3-1)12-18-10-11-19-16(13-18)15-6-8-17-9-7-15/h1-5,15-17H,6-13H2 |

InChI Key |

JCCUONBDYQUFIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2CN(CCO2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Benzyl 2 Piperidin 4 Yl Morpholine

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 4-Benzyl-2-(piperidin-4-yl)morpholine identifies several logical bond disconnections to simplify the target molecule into readily available starting materials. The primary strategic disconnections involve the morpholine (B109124) ring and the bond connecting the two heterocyclic systems.

A key disconnection is at the C-N and C-O bonds of the morpholine ring. One common approach involves disconnecting the ring to reveal a linear precursor, such as an N-benzylated 2-(piperidin-4-ylamino)ethanol derivative. Cyclization of this intermediate with a two-carbon electrophile would then form the morpholine ring.

Alternatively, a more convergent strategy involves disconnecting the C2-N bond of the morpholine ring and the C-N bond linking the two heterocycles. This leads to two main fragments: a suitably protected piperidine-4-carboxaldehyde or a related derivative, and a precursor for the N-benzylaminoethanol portion of the morpholine ring.

A powerful and modern retrosynthetic approach considers the formation of the C2-substituent stereocenter as the key step. This leads to precursors such as a 4-benzyl-3,4-dihydro-2H-1,4-oxazine, which can be enantioselectively reduced to install the piperidin-4-yl group and create the chiral center simultaneously.

Classical and Contemporary Approaches to the Synthesis of the this compound Core

The synthesis of the this compound core can be achieved through a variety of classical and contemporary methods, focusing on the sequential or convergent construction of its constituent parts.

Construction of the Morpholine Ring System

The formation of the 2-substituted morpholine ring is the most critical aspect of the synthesis. Several methodologies are available:

Cyclization of Amino Alcohols: A classical approach involves the reaction of an N-substituted ethanolamine (B43304) with a two-carbon synthon bearing leaving groups. For instance, reacting N-benzylethanolamine with a halo-acetaldehyde equivalent, such as 2-bromo-1,1-diethoxyethane, followed by acid-catalyzed cyclization, yields an N-benzyl-2-hydroxymorpholine intermediate that can be further functionalized. tandfonline.com A more recent, environmentally friendly method utilizes ethylene (B1197577) sulfate (B86663) for the efficient conversion of 1,2-amino alcohols into morpholines. organic-chemistry.orgchemrxiv.org

From Aziridine (B145994) Precursors: A contemporary one-pot, metal-free strategy allows for the synthesis of 2-substituted morpholines from the reaction of aziridines with halogenated alcohols. beilstein-journals.org This method proceeds via an SN2-type ring opening of the aziridine followed by intramolecular cyclization.

Multicomponent Reactions: De novo synthesis of the morpholine ring can be achieved through multicomponent reactions. An Ugi-type reaction involving an amine, an α-hydroxy aldehyde or ketone, an isocyanide, and an azide (B81097) source can generate a complex intermediate that cyclizes upon treatment with a base to form a highly substituted morpholine. acs.org

Intramolecular Cyclization: The reaction of a 2-aminoethanol derivative with an α-haloketone can lead to an intermediate hydroxyaminoketone, which often undergoes spontaneous cyclization to form a 2-hydroxy-substituted morpholine ring. nih.gov

Elaboration of the Piperidine (B6355638) Moiety

The piperidine moiety is typically introduced from a pre-functionalized precursor. A common starting material is 1-benzyl-4-piperidone. google.com For the synthesis of the target molecule, a piperidine ring with a functional group at the 4-position is required, which can be coupled to the morpholine precursor.

Key strategies include:

Reductive Amination: 1-Benzyl-4-piperidone can be reacted with morpholine via reductive amination to produce the isomeric compound 4-(1-benzylpiperidin-4-yl)morpholine (B5700109). google.com While not the target molecule, this illustrates a common method for linking the two rings. For the target molecule, a similar reductive amination could be performed between a piperidine-4-carboxaldehyde and a suitable amino-alcohol precursor to the morpholine ring.

Use of Protected Piperidines: To allow for selective reactions and future derivatization, the piperidine nitrogen is often protected, for example, with a tert-butyloxycarbonyl (Boc) group. N-Boc-4-piperidone is a versatile starting material that can be converted into various 4-substituted derivatives, such as 4-aminopiperidine (B84694) or piperidine-4-carboxaldehyde, ready for coupling.

Introduction of the N-Benzyl Substituent

The benzyl (B1604629) group on the morpholine nitrogen provides steric bulk and influences the electronic properties of the amine. It can be introduced at different stages of the synthesis:

From N-Benzylated Precursors: The most direct method involves starting the synthesis with a pre-benzylated component, such as N-benzylethanolamine. tandfonline.com This ensures the benzyl group is in the correct position from the outset.

N-Alkylation: If the morpholine ring is synthesized with a free secondary amine (N-H), the benzyl group can be introduced in a subsequent step via standard N-alkylation using benzyl bromide or a similar benzylating agent in the presence of a base.

Stereoselective Synthesis Methodologies

Since the C2 position of the morpholine ring is a stereocenter, achieving stereocontrol is a significant challenge. Advanced methodologies have been developed to address this:

Asymmetric Hydrogenation: A highly effective modern approach involves the asymmetric hydrogenation of a 2-substituted-3,4-dihydro-2H-1,4-oxazine precursor. nih.govsemanticscholar.org Using a chiral bisphosphine-rhodium complex as the catalyst, this reaction can achieve excellent enantioselectivities, often up to 99% enantiomeric excess (ee). nih.govrsc.org This method creates the chiral center after the formation of the unsaturated heterocyclic ring.

Use of Chiral Starting Materials: Chirality can be introduced by starting with enantiomerically pure precursors. For example, the use of chiral aziridines in the ring-opening/cyclization strategy can yield optically pure 2-substituted morpholines. beilstein-journals.org Similarly, employing enantiopure amino alcohols as starting materials can transfer the stereochemistry to the final product. nih.gov

Derivatization Strategies and Analog Library Generation from this compound

The this compound scaffold contains several sites amenable to chemical modification for the generation of analog libraries, which is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.govpharmjournal.ru

The most versatile position for derivatization is the piperidine nitrogen. If the synthesis is designed to leave this nitrogen unprotected or with an easily removable protecting group (like Boc), it becomes a key handle for diversification.

Table 1: Potential Derivatization Reactions at the Piperidine Nitrogen

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

|---|---|---|

| Acylation | Acyl chlorides, anhydrides; Base (e.g., triethylamine) | Amide |

| Sulfonylation | Sulfonyl chlorides; Base (e.g., pyridine) | Sulfonamide |

| Alkylation | Alkyl halides; Base (e.g., K₂CO₃) | Tertiary Amine |

| Reductive Amination | Aldehydes, ketones; Reducing agent (e.g., NaBH(OAc)₃) | Tertiary Amine |

| Urea Formation | Isocyanates | Urea |

| Carbamate Formation | Chloroformates | Carbamate |

Further modifications could be made to the benzyl group through electrophilic aromatic substitution, although this typically offers less control and requires harsher conditions. The generation of diverse libraries is most efficiently achieved by modifying the nucleophilic piperidine nitrogen.

Chemical Modifications of the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring in the debenzylated precursor, 2-(piperidin-4-yl)morpholine, is a key handle for a variety of chemical modifications. These transformations are fundamental for creating diverse libraries of compounds.

N-Alkylation and N-Arylation:

The piperidine nitrogen can be readily alkylated or arylated to introduce a wide range of substituents. Reductive amination is a common method for introducing alkyl groups, while transition metal-catalyzed cross-coupling reactions are often employed for arylation.

N-Acylation and N-Sulfonylation:

Acylation and sulfonylation of the piperidine nitrogen are standard procedures to introduce amide and sulfonamide functionalities, respectively. These reactions are typically carried out using acyl chlorides, sulfonyl chlorides, or anhydrides in the presence of a base. A study on the synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid demonstrated the straightforward acylation of a piperidine nitrogen. nih.gov

| Reagent/Catalyst | Reaction Type | Product Functional Group | Reference |

| Alkyl Halide/Base | N-Alkylation | Tertiary Amine | Analogous Reactions |

| Aldehyde/Reducing Agent | Reductive Amination | Tertiary Amine | Analogous Reactions |

| Aryl Halide/Pd or Cu catalyst | N-Arylation (Buchwald-Hartwig) | N-Aryl Piperidine | Analogous Reactions |

| Acyl Chloride/Base | N-Acylation | Amide | nih.gov |

| Sulfonyl Chloride/Base | N-Sulfonylation | Sulfonamide | Analogous Reactions |

Modifications of the Morpholine Ring System

The morpholine ring, while generally stable, can also be a site for chemical modification, although this is less common than modifications at the piperidine nitrogen.

Ring Opening and Functionalization:

Under certain conditions, the morpholine ring can undergo ring-opening reactions. For instance, treatment with strong acids or specific ring-opening reagents can lead to the formation of amino alcohol derivatives. Functionalization of the morpholine ring itself, without ring-opening, is more challenging but can be achieved through multi-step synthetic sequences, often starting from more functionalized morpholine precursors. Research into the synthesis of substituted morpholines has explored various strategies, including palladium-catalyzed carboamination reactions to construct the morpholine ring with desired substituents. nih.gov

| Reaction Type | Reagents/Conditions | Outcome | Reference |

| Ring Opening | Strong Acid/Lewis Acid | Amino Alcohol Derivative | researchgate.net |

| C-Substitution | Multi-step synthesis from functionalized precursors | Substituted Morpholine | nih.govresearchgate.net |

| Cascade Ring Formation | Base-catalyzed reaction of oxazetidine and α-formyl carboxylates | Substituted Morpholine Hemiaminal | acs.org |

Diversification at the Benzyl Moiety

The benzyl group on the morpholine nitrogen serves as a protecting group but also offers opportunities for diversification.

Debenzylation:

A crucial transformation is the removal of the benzyl group to liberate the secondary amine of the morpholine. This is most commonly achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C). google.com This deprotection step is essential for subsequent functionalization of the morpholine nitrogen.

Aromatic Substitution:

The phenyl ring of the benzyl group can be functionalized through electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, provided the rest of the molecule is stable to the reaction conditions. This allows for the introduction of various substituents on the aromatic ring, which can influence the biological activity of the molecule. A study on N-benzyl piperidine derivatives explored the synthesis of analogues with substituents at the ortho and meta positions of the benzyl ring. nih.gov

| Reaction Type | Reagents/Catalyst | Product | Reference |

| Debenzylation | H₂, Pd/C | 2-(piperidin-4-yl)morpholine | google.com |

| Nitration | HNO₃, H₂SO₄ | Nitrobenzyl derivative | Analogous Reactions |

| Halogenation | Br₂, FeBr₃ or NBS | Bromobenzyl derivative | Analogous Reactions |

| Friedel-Crafts Acylation | Acyl Chloride, AlCl₃ | Acylbenzyl derivative | Analogous Reactions |

Solid-Phase and Combinatorial Chemistry Approaches

The piperidinyl-morpholine scaffold is well-suited for the generation of chemical libraries using solid-phase and combinatorial chemistry techniques. These approaches enable the rapid synthesis of a large number of derivatives for high-throughput screening.

Solid-Phase Synthesis:

In a solid-phase approach, the piperidinyl-morpholine core can be attached to a solid support, typically through a linker. Subsequent reactions are then carried out on the solid support, and the final products are cleaved from the resin. This methodology allows for the use of excess reagents and simplified purification. While specific examples for the target molecule are not available, the general principles of solid-phase synthesis of heterocyclic libraries are well-established. nih.gov

Combinatorial Chemistry:

Combinatorial synthesis can be employed to generate a library of piperidinyl-morpholine derivatives by systematically varying the substituents at the piperidine nitrogen, the morpholine ring, and the benzyl moiety. For example, a library could be created by reacting a common debenzylated piperidinyl-morpholine intermediate with a diverse set of alkylating agents, acylating agents, and sulfonylating agents in a parallel fashion. This approach is highly valuable in drug discovery for the rapid exploration of chemical space.

| Approach | Key Feature | Application | Reference |

| Solid-Phase Synthesis | Immobilization on a solid support | High-throughput synthesis and purification | nih.gov |

| Combinatorial Chemistry | Parallel synthesis of multiple compounds | Rapid generation of compound libraries for screening | nih.gov |

Structure Activity Relationship Sar and Structure Target Relationship Str Studies of 4 Benzyl 2 Piperidin 4 Yl Morpholine Analogs

Mapping Pharmacophoric Features within the 4-Benzyl-2-(piperidin-4-yl)morpholine Scaffold

The biological activity of compounds based on the this compound scaffold is derived from the distinct chemical properties of its constituent parts, which act as key pharmacophoric features. A pharmacophore is the essential three-dimensional arrangement of functional groups that enables a molecule to interact with a specific biological target. For this scaffold, three primary regions can be identified: the N-benzyl moiety, the piperidine (B6355638) ring, and the morpholine (B109124) ring.

The N-Benzyl Moiety : This group typically serves as a hydrophobic region, engaging in van der Waals or π-π stacking interactions with aromatic residues within a target's binding pocket. The benzyl (B1604629) ring's position and orientation are critical for establishing affinity. In studies of related N-benzyl piperidines, this group is fundamental for interactions with monoamine transporters. nih.gov

The Piperidine Ring : As a saturated heterocycle, the piperidine ring acts as a non-planar scaffold that correctly orients the other functional groups. Its basic nitrogen atom is typically protonated at physiological pH, allowing it to form crucial ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a target protein. nih.gov This feature is often essential for anchoring the ligand in the binding site. The piperidine ring itself is a common structural motif in compounds designed to target the central nervous system. clinmedkaz.org

Together, these three components create a pharmacophoric pattern characterized by a hydrophobic aromatic region, a basic nitrogen center for ionic bonding, and a hydrogen bond-accepting feature, all held in a specific spatial arrangement by the heterocyclic rings. acs.org

Analysis of Substituent Effects on Biological Activity Profiles

The decoration of the core this compound scaffold with various substituents is a primary strategy for optimizing biological activity, selectivity, and pharmacokinetic properties. The effects of these substitutions are highly dependent on their position on the scaffold.

Substitutions on the N-Benzyl Ring:

Modifications to the aromatic ring of the N-benzyl group can significantly alter a compound's affinity and selectivity for its biological targets. Studies on a series of N-benzyl piperidine analogs designed to target the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET) revealed that both the type and position of the substituent are critical. nih.gov For instance, introducing electron-withdrawing groups like trifluoromethyl (CF₃) at the ortho-position of the benzyl ring resulted in a compound that acted as an allosteric modulator of SERT, while displaying little direct affinity for any of the transporters. nih.gov In contrast, other substitutions led to compounds with high affinity for DAT in the low nanomolar range. nih.gov This demonstrates that the electronic and steric properties of substituents on the benzyl ring can fine-tune the interaction with the target protein, potentially switching the mechanism of action or altering the selectivity profile.

Substitutions on the Piperidine and Morpholine Rings:

The piperidine and morpholine rings also offer positions for substitution, although this can be more challenging synthetically. In broader studies of related heterocyclic compounds, the replacement of a morpholine ring with a piperidine or piperazine (B1678402) moiety has been shown to significantly impact activity. For example, in a series of quinazoline-based kinase inhibitors, replacing a piperazine with a morpholine or piperidine resulted in decreased potency, suggesting that the specific nature of the heterocyclic ring is crucial for optimal target engagement. mdpi.com Similarly, in a study of cholinesterase inhibitors, compounds featuring a piperidinyl moiety were important for activity against acetylcholinesterase (AChE). nih.gov

The following table summarizes SAR data from a study on N-benzyl piperidine analogs, illustrating the impact of substituents on the benzyl ring on binding affinity for the dopamine transporter (DAT) and the resulting selectivity for DAT over SERT.

| Compound Analogue (Substitution on N-benzyl ring) | DAT Affinity (Kᵢ, nM) | SERT/DAT Selectivity Ratio |

| Unsubstituted | 12 | 195 |

| 2-Methyl | 8.8 | 390 |

| 3-Methyl | 11 | 225 |

| 2-Fluoro | 9.9 | 196 |

| 3-Fluoro | 12 | 192 |

| 2-Trifluoromethyl | >10,000 | N/A |

| 3-Trifluoromethyl | 5.6 | 1000 |

This table is generated based on data for analogous N-benzyl piperidine compounds from a study on monoamine transporter inhibitors. nih.gov

Conformational Landscape and Bioactive Conformations of this compound Derivatives

Ring Pucker: The piperidine and morpholine rings typically adopt stable low-energy chair conformations. The substituents on these rings can exist in either an axial or equatorial position, with the equatorial position generally being more stable for bulky groups. The specific ring pucker and substituent orientation are critical for fitting into a constrained binding pocket.

Rotatable Bonds: There are several key rotatable bonds within the scaffold, including the bond connecting the benzyl group to the morpholine nitrogen and the bond connecting the piperidine ring to the morpholine ring. Rotation around these bonds allows the aromatic and heterocyclic moieties to adopt a wide range of spatial orientations relative to one another.

While specific conformational analysis studies on this compound were not found in the reviewed literature, X-ray crystallography studies of related complex molecules containing morpholine and piperidine fragments have revealed the existence of multiple distinct conformers even within the same crystal unit cell. acs.orgnih.gov This finding underscores the inherent flexibility of such systems. The energetically preferred conformation in solution may differ from the bioactive conformation adopted upon binding to a biological target. Computational modeling and structural biology techniques like X-ray crystallography or cryo-electron microscopy are essential tools for identifying the specific bioactive conformation required for potent biological activity.

Elucidation of Key Structural Determinants for Target Recognition

The specific structural features of this compound analogs that are critical for target recognition depend on the nature of the biological target itself. However, based on studies of analogous compounds, several key determinants can be highlighted.

The Protonated Piperidine Nitrogen: For many targets, particularly receptors, ion channels, and transporters in the central nervous system, a positively charged nitrogen is a crucial structural determinant for binding. clinmedkaz.org This basic center often forms a strong ionic bond with a conserved acidic amino acid residue (e.g., aspartic acid) in the binding site. In studies of cholinesterase inhibitors, the amine of a piperidine ring is known to interact with the anionic site of the enzyme's catalytic center. nih.gov This interaction often serves as the primary anchor point for the ligand.

The Morpholine Oxygen: The oxygen atom of the morpholine ring provides a hydrogen bond acceptor site. This allows for the formation of a directional hydrogen bond with a corresponding donor group (e.g., the hydroxyl of a serine or threonine, or the amide backbone of the protein), which can significantly increase binding affinity and specificity. The role of such interactions has been noted in silico studies of morpholine-containing compounds. mdpi.com

Mechanistic Investigations of Biological Interactions for 4 Benzyl 2 Piperidin 4 Yl Morpholine and Its Analogs Preclinical Focus

Identification and Validation of Molecular Targets

No publicly available studies have identified or validated specific molecular targets for 4-Benzyl-2-(piperidin-4-yl)morpholine.

Receptor Binding Affinity and Selectivity Profiling (e.g., GPCRs, Ion Channels)

There is no published data detailing the binding affinity or selectivity of this compound for any G-protein coupled receptors (GPCRs), ion channels, or other receptor types.

Enzyme Inhibition or Modulation Studies (e.g., Kinases, Hydrolases)

No research has been published on the inhibitory or modulatory effects of this compound on any enzymes, such as kinases or hydrolases.

Protein-Protein Interaction (PPI) Modulation

There is no information available regarding the ability of this compound to modulate protein-protein interactions.

Cellular Pathway Elucidation and Functional Assays (In Vitro Models)

Without identified molecular targets, there are no subsequent studies on the cellular pathways affected by this compound or its efficacy in cell-based models.

Signaling Pathway Interrogation

No data exists on the interrogation of signaling pathways in the presence of this compound.

Cell-Based Efficacy Assessments in Disease Models (non-human cell lines)

There are no published reports on the efficacy of this compound in any non-human cell line-based disease models.

In Vivo Preclinical Efficacy Studies and Pharmacodynamic Markers (Non-Human Animal Models)

Preclinical in vivo studies are crucial for determining the therapeutic potential of a new chemical entity. For a compound like this compound, which shares structural similarities with known sigma-1 receptor ligands, efficacy studies would likely focus on neurological and psychiatric disorders.

Selection and Characterization of Relevant Animal Models

The choice of animal models is contingent on the predicted therapeutic indication. Given the established role of the sigma-1 receptor in pain modulation and neuroprotection, several well-characterized rodent models would be appropriate for evaluating the potential efficacy of this compound and its analogs. nih.govchemrxiv.orgnih.gov

For investigating potential analgesic properties, models of neuropathic and inflammatory pain are standard. nih.gov The Chronic Constriction Injury (CCI) model in rats or mice is a widely used model of neuropathic pain, where surgical ligation of the sciatic nerve induces persistent pain behaviors. mdpi.com Another relevant model is the capsaicin-induced allodynia model , which assesses pain hypersensitivity following the injection of capsaicin, an irritant. nih.gov

In the context of neurodegenerative diseases, such as Alzheimer's or Parkinson's disease, transgenic mouse models that recapitulate key pathological features of the human conditions would be employed. For cognitive deficits, models involving chemically induced amnesia (e.g., using scopolamine) are often utilized to assess the procognitive effects of test compounds. nih.gov

The characterization of these models involves behavioral assessments to confirm the development of the desired phenotype (e.g., mechanical allodynia in pain models, cognitive impairment in dementia models) before the administration of the investigational compound.

Assessment of Efficacy in Specific Disease Phenotypes (non-human)

In preclinical studies, the efficacy of a compound is evaluated by its ability to reverse or ameliorate disease-related phenotypes in the selected animal models.

For a potential sigma-1 receptor antagonist like this compound, efficacy in pain models would be assessed by measuring the reversal of pain-related behaviors. nih.govmdpi.com For instance, in the CCI model, a reduction in mechanical allodynia (pain response to a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful stimulus) would indicate analgesic efficacy. mdpi.com

The following table illustrates hypothetical efficacy data for a related sigma-1 receptor antagonist in a neuropathic pain model:

| Animal Model | Behavioral Endpoint | Outcome Measure |

| Chronic Constriction Injury (Rat) | Mechanical Allodynia | Paw Withdrawal Threshold (g) |

| Capsaicin-induced Secondary Hyperalgesia (Mouse) | Mechanical Hyperalgesia | Paw Withdrawal Frequency (%) |

In models of neurodegenerative diseases, efficacy would be determined by improvements in cognitive function, motor coordination, or a reduction in neuropathological markers. For example, in a mouse model of Alzheimer's disease, improved performance in memory tasks like the Morris water maze or novel object recognition test would suggest therapeutic potential. nih.gov

Exploration of Pharmacodynamic Biomarkers and Target Engagement

Pharmacodynamic (PD) biomarkers are essential for confirming that a drug is interacting with its intended target in a living organism and producing a desired biological response. For a novel compound, establishing a clear link between target engagement and efficacy is a critical step.

Target Engagement: To confirm that this compound interacts with the sigma-1 receptor in vivo, receptor occupancy studies would be conducted. chemrxiv.org This typically involves administering the compound to animals, followed by the administration of a radiolabeled ligand for the sigma-1 receptor. The displacement of the radioligand from brain tissue, as measured by techniques like positron emission tomography (PET) or ex vivo autoradiography, provides a quantitative measure of target engagement. nih.gov

Downstream Biomarkers: Beyond direct target binding, the modulation of downstream signaling pathways can serve as a PD biomarker. Sigma-1 receptor activation is known to influence intracellular calcium levels and the activity of various ion channels. nih.gov Therefore, measuring changes in these downstream effectors in relevant tissues following compound administration could provide evidence of a pharmacodynamic effect.

The development of reliable PD biomarkers is crucial for guiding dose selection in subsequent clinical trials and for understanding the mechanism of action of the compound.

Computational and Theoretical Chemistry Applications to 4 Benzyl 2 Piperidin 4 Yl Morpholine

Molecular Docking Simulations for Ligand-Target Interactions

No studies detailing the docking of 4-Benzyl-2-(piperidin-4-yl)morpholine into any protein targets were found.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

No QSAR models involving derivatives of this compound have been published.

Molecular Dynamics Simulations and Conformational Sampling

There is no available research on molecular dynamics simulations to assess the conformational landscape of this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity

No quantum chemical calculations detailing the electronic structure or reactivity of this compound could be located.

Further research and publication in the field of computational chemistry are required before a detailed article on these specific applications for “this compound” can be composed.

Advanced Analytical Methodologies for Research and Characterization of 4 Benzyl 2 Piperidin 4 Yl Morpholine

Spectroscopic Techniques for Structural Elucidation of Research Compounds (e.g., High-Resolution NMR, Mass Spectrometry)

Spectroscopic methods are paramount in piecing together the molecular puzzle of a compound like 4-Benzyl-2-(piperidin-4-yl)morpholine. High-resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools that provide detailed information about the compound's atomic framework and molecular weight.

Mass Spectrometry (MS) provides the exact molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can determine the mass of this compound with exceptional accuracy, which helps in confirming its molecular formula. Fragmentation patterns observed in the mass spectrum, often generated through techniques like tandem mass spectrometry (MS/MS), can offer further structural insights by showing how the molecule breaks apart. This data is crucial for distinguishing between isomers and confirming the presence of the key structural motifs.

Interactive Table: Expected Spectroscopic Data for this compound

| Technique | Parameter | Expected Observation | Inferred Structural Feature |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | ~7.2-7.4 ppm | Aromatic protons of the benzyl (B1604629) group |

| ¹H NMR | Chemical Shift (δ) | ~1.5-3.5 ppm | Aliphatic protons of the morpholine (B109124) and piperidine (B6355638) rings |

| ¹³C NMR | Chemical Shift (δ) | ~125-140 ppm | Aromatic carbons of the benzyl group |

| ¹³C NMR | Chemical Shift (δ) | ~40-80 ppm | Aliphatic carbons of the morpholine and piperidine rings |

| HRMS | m/z | [M+H]⁺ | Precise molecular weight confirming the elemental composition |

Chromatographic Methods for Purity Assessment and Isolation of Research Samples (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable for assessing the purity of a synthesized compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most widely used methods for these purposes.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying each component in a mixture. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. The retention time of the compound under specific conditions (e.g., column type, mobile phase composition, flow rate) is a characteristic property that can be used for its identification. By analyzing the chromatogram, the purity of the sample can be determined by measuring the area of the peak corresponding to the compound relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for volatile and thermally stable compounds. While the volatility of this compound would need to be considered, GC-MS could provide both the retention time from the GC and the mass spectrum of the compound, offering a high degree of confidence in its identification and purity assessment.

Interactive Table: Chromatographic Parameters for Purity Analysis

| Technique | Parameter | Typical Condition | Purpose |

|---|---|---|---|

| HPLC | Stationary Phase | C18 (Reversed-Phase) | Separation based on polarity |

| HPLC | Mobile Phase | Acetonitrile/Water Gradient | Elution of the compound from the column |

| HPLC | Detection | UV at a specific wavelength (e.g., 254 nm) | Quantification and detection of the analyte |

| GC-MS | Column | Capillary column with a nonpolar stationary phase | Separation of volatile components |

| GC-MS | Ionization | Electron Ionization (EI) | Fragmentation of the molecule for mass analysis |

X-Ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray Crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline compound. researchgate.net This technique can provide unequivocal information about the bond lengths, bond angles, and the absolute stereochemistry of chiral centers within the this compound molecule. researchgate.net For this compound, X-ray crystallography would reveal the conformation of both the piperidine and morpholine rings, which are typically found in a chair conformation. mdpi.com It would also establish the relative orientation of the benzyl group and the piperidinyl substituent on the morpholine ring. This detailed structural information is invaluable for understanding the molecule's shape and how it might interact with biological targets.

Interactive Table: Potential X-Ray Crystallography Data Points

| Parameter | Information Yielded | Significance |

|---|---|---|

| Crystal System & Space Group | The symmetry of the crystal lattice | Fundamental crystallographic properties of the solid state |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal | Provides information on the packing of molecules in the crystal |

| Atomic Coordinates | The precise position of each atom in the unit cell | Allows for the determination of bond lengths, bond angles, and torsion angles |

| Conformation of Rings | The puckering of the piperidine and morpholine rings (e.g., chair, boat) | Key to understanding the three-dimensional shape of the molecule |

| Stereochemistry | The absolute configuration of any chiral centers | Crucial for distinguishing between enantiomers and diastereomers |

Applications in Chemical Biology and Medicinal Chemistry Research

4-Benzyl-2-(piperidin-4-yl)morpholine as a Chemical Probe for Biological Systems

While specific studies detailing the use of this compound as a chemical probe are not extensively documented, its constituent structural motifs—the N-benzyl group, the piperidine (B6355638) ring, and the morpholine (B109124) ring—are well-established components of molecules designed to investigate biological systems. Chemical probes are small molecules used to study and manipulate biological processes and protein functions. The utility of a compound as a chemical probe is predicated on its ability to interact with specific biological targets with high affinity and selectivity.

The N-benzyl piperidine motif is a versatile structural element frequently employed in medicinal chemistry to fine-tune efficacy and physicochemical properties. nih.gov It can participate in crucial cation-π interactions with target proteins and provides a scaffold for optimizing stereochemical factors related to potency and toxicity. nih.gov The morpholine ring is another privileged structure in medicinal chemistry, often added to molecules to enhance biological activity, improve metabolic stability, and increase aqueous solubility, which are desirable properties for a chemical probe. sci-hub.seresearchgate.net The combination of these fragments in this compound creates a unique three-dimensional structure with the potential to interact with a variety of biological targets. For instance, similar piperidine and morpholine derivatives have been investigated as ligands for receptors and enzymes, including sigma receptors and cholinesterases, suggesting that this compound could be developed as a probe for related targets. nih.govnih.gov

Lead Compound Identification and Optimization Strategies

A lead compound is a chemical entity that demonstrates a desired biological or pharmacological activity and serves as the starting point for drug development. slideshare.netdanaher.com Compounds featuring piperidine and morpholine scaffolds are frequently identified as "hits" in high-throughput screening campaigns and are considered valuable starting points for lead optimization. pharmjournal.rubohrium.com The process of lead optimization involves iterative chemical modifications to improve the compound's potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). danaher.comnumberanalytics.com

For a molecule like this compound, several optimization strategies can be envisioned based on established structure-activity relationships (SAR) for related compounds.

Modification of the Benzyl (B1604629) Group: The phenyl ring of the benzyl group is a prime site for modification. Introducing substituents (e.g., halogens, methyl, or methoxy (B1213986) groups) can alter the electronic properties and steric bulk, potentially enhancing binding affinity and selectivity for a target. nih.gov

Piperidine Ring Substitution: The nitrogen atom of the piperidine ring is a common point for modification to modulate basicity and introduce new interactions. The ring itself can also be substituted to explore the binding pocket of a target protein more extensively.

Scaffold Hopping and Bioisosteric Replacement: More complex modifications could involve replacing the morpholine or piperidine ring with other heterocyclic systems (scaffold hopping) or substituting functional groups with bioisosteres to improve properties while retaining biological activity. numberanalytics.com For example, replacing a morpholine moiety with a piperidine has been shown to drastically alter activity on certain enzymes. sci-hub.se

| Structural Modification Site | Potential Strategy | Objective | Example from Related Compounds |

|---|---|---|---|

| Benzyl Ring | Addition of electron-withdrawing or donating groups (e.g., -F, -Cl, -CH3, -OCH3) | Improve binding affinity, selectivity, and metabolic stability. | In benzyloxy piperidine D4 antagonists, 3-fluoro and 3,4-difluoro substitutions on the benzyl group resulted in active compounds. nih.gov |

| Morpholine Ring | Bioisosteric replacement with piperidine, thiomorpholine, or piperazine (B1678402). | Modulate basicity, solubility, and target selectivity. | Replacing a morpholine with a piperidine ring significantly altered PI3K enzyme inhibition. sci-hub.se |

| Piperidine Nitrogen | Alkylation or acylation with various functional groups. | Alter physicochemical properties and introduce new vector groups for target interactions. | In sigma receptor ligands, modifications to the piperidine nitrogen substituent significantly impacted affinity and selectivity. nih.gov |

Contribution to Understanding Heterocyclic Scaffold Design in Drug Discovery Research

Heterocyclic scaffolds, particularly those containing nitrogen and oxygen, are fundamental building blocks in drug design. Piperidine and morpholine are considered "privileged structures" because they are present in a vast number of biologically active compounds and approved drugs, capable of interacting with a wide range of biological targets. researchgate.netbohrium.comresearchgate.net

The compound this compound contributes to the field by representing a specific combination and spatial arrangement of these privileged scaffolds. The design of such hybrid molecules is a key strategy in modern medicinal chemistry to explore new chemical space and develop compounds with novel biological activities.

Three-Dimensional Diversity: The piperidine ring provides a rigid, chair-like conformation that introduces a well-defined three-dimensional geometry into molecules, which is crucial for fitting into the binding sites of proteins. nih.govresearchgate.net The linkage of the piperidine at the 4-position to the morpholine at the 2-position creates a distinct spatial orientation of the two rings.

Modulation of Physicochemical Properties: The morpholine moiety is often incorporated into drug candidates to improve their pharmacokinetic profiles. sci-hub.seresearchgate.net Its oxygen atom can act as a hydrogen bond acceptor, and its presence generally lowers the basicity of the nitrogen atom compared to piperidine, which can be advantageous for cell permeability and reducing off-target effects. sci-hub.se

Pharmacophore Integration: The structure of this compound combines multiple pharmacophoric elements: a hydrophobic aromatic region (benzyl group), a basic nitrogen center (piperidine), and a hydrogen-bond accepting group (morpholine oxygen). This pre-organized arrangement of functional groups can be exploited to design ligands for complex biological targets that require multiple interaction points for high-affinity binding.

The study of molecules like this compound helps medicinal chemists understand how to combine different heterocyclic systems to achieve desired biological outcomes and favorable drug-like properties, thereby enriching the library of scaffolds available for designing future therapeutic agents. pharmjournal.ru

Conclusion and Future Perspectives in the Study of 4 Benzyl 2 Piperidin 4 Yl Morpholine

Synthesis and Derivatization Advancements

Currently, specific, optimized synthetic routes for 4-Benzyl-2-(piperidin-4-yl)morpholine are not documented. Future research will likely focus on establishing efficient and scalable methods for its preparation. Drawing parallels from the synthesis of related compounds, such as 4-(1-Benzylpiperidin-4-yl)morpholine (B5700109), reductive amination of 1-benzyl-4-piperidone with a suitable morpholine (B109124) precursor could be a viable strategy. google.comgoogle.com A key challenge will be the stereoselective synthesis of the 2-substituted morpholine ring.

Advancements in synthetic chemistry could pave the way for the creation of a diverse library of this compound derivatives. Future derivatization efforts could focus on several key areas:

Modification of the Benzyl (B1604629) Group: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring could significantly influence the compound's electronic properties and, consequently, its biological activity.

Alterations to the Piperidine (B6355638) Ring: N-alkylation or N-acylation of the piperidine nitrogen could modulate the compound's polarity and ability to interact with biological targets.

Substitution on the Morpholine Ring: Introducing substituents on the morpholine ring could impact the compound's conformation and steric profile.

These synthetic advancements will be crucial for exploring the structure-activity relationships (SAR) of this class of compounds.

Insights into Biological Target Modulation

The biological targets of this compound are currently unknown. However, the piperidine and morpholine scaffolds are present in a wide range of biologically active molecules, suggesting that this compound could interact with various physiological targets. acs.orgguidechem.com

Future research should employ high-throughput screening assays to identify potential biological targets. Based on the activities of related compounds, promising areas of investigation could include:

Central Nervous System (CNS) Receptors: Piperidine derivatives are known to interact with a variety of CNS targets, including opioid, dopamine (B1211576), and serotonin (B10506) receptors. researchgate.net

Enzyme Inhibition: The morpholine moiety is found in inhibitors of various enzymes, such as kinases and cholinesterases. researchgate.net

Anticancer Activity: Both piperidine and morpholine rings are common pharmacophores in the design of novel antitumor agents. nih.govmdpi.com

In silico modeling and computational studies could also play a vital role in predicting potential binding affinities and guiding the selection of biological assays. clinmedkaz.org

Unaddressed Research Questions and Emerging Avenues

The novelty of this compound means that a vast landscape of research questions remains unaddressed. Key among them are:

What are the specific biological targets of this compound and its derivatives?

What are the structure-activity relationships that govern its biological effects?

What is the pharmacokinetic and pharmacodynamic profile of this compound?

Does this compound exhibit any therapeutic potential in preclinical models of disease?

Emerging research avenues could involve the use of this compound as a chemical probe to investigate novel biological pathways or as a scaffold for the development of new imaging agents for positron emission tomography (PET) or other advanced imaging techniques.

Potential Impact on Future Chemical and Biomedical Research

The exploration of this compound and its derivatives holds the potential to make a significant impact on both chemical and biomedical research. The development of novel synthetic methodologies for its preparation could provide chemists with new tools for constructing complex heterocyclic systems.

From a biomedical perspective, the discovery of a novel biological activity for this compound could open up new avenues for drug discovery and development. For instance, if found to be a potent and selective modulator of a specific biological target, it could serve as a lead compound for the development of new therapies for a range of diseases. The unique combination of the benzyl, piperidine, and morpholine moieties in a single molecule presents an exciting opportunity for the discovery of new chemical entities with novel pharmacological properties.

Q & A

Basic: What are the common synthetic routes for preparing 4-Benzyl-2-(piperidin-4-yl)morpholine derivatives?

Answer:

The synthesis typically involves coupling reactions between piperidine or morpholine precursors and benzyl-containing reagents. For example:

- Reagents and Solvents : Use of CHCl₃/MeOH solvent systems for condensation reactions, as seen in benzoylpiperidine derivatives (e.g., compounds 14–16 in ).

- Purification : Column chromatography with gradients like EtOAc/MeOH (5:1 + 0.25% Et₃N) to isolate products, as demonstrated for benzyl 4-(morpholin-3-yl)piperidine-1-carboxylate ().

- Automation : Protocols using MiniBlock® apparatus for scalable synthesis of benzylmorpholine analogs ().

Reference :

Basic: How is the purity and structural integrity of this compound confirmed experimentally?

Answer:

- Spectroscopy : ¹H and ¹³C NMR (e.g., δ 73.89 for morpholine carbons in ) to confirm stereochemistry and substituent positions.

- Chromatography : HPLC with retention time analysis (e.g., 13.036 min for compound 22b in ) and peak area (≥95% purity).

- Elemental Analysis : Cross-checking calculated vs. experimental C/H/N percentages (e.g., discrepancies in compound 22b : C calc. 68.34% vs. found 67.91% in ).

Reference :

Advanced: How can researchers optimize synthetic yields of this compound derivatives?

Answer:

- Reaction Conditions : Adjusting stoichiometry, temperature, and catalysts (e.g., using Et₃N as an additive to improve solubility and reaction kinetics; ).

- Solvent Systems : Testing polar/non-polar mixtures (e.g., CHCl₃/MeOH in ) to enhance intermediate stability.

- Automated Platforms : Implementing high-throughput methods like MiniBlock® for parallel synthesis ().

Reference :

Advanced: How should discrepancies in elemental analysis data for morpholine derivatives be resolved?

Answer:

- Replicate Analysis : Repeat combustion analysis to rule out instrumentation errors.

- Complementary Techniques : Use HRMS (high-resolution mass spectrometry) or X-ray crystallography (e.g., structural validation in ) to confirm molecular formulas.

- Sample Purity : Re-purify via preparative HPLC if contaminants skew results (e.g., compound 22b with 95% HPLC purity; ).

Reference :

Advanced: How to design structure-activity relationship (SAR) studies for benzylmorpholine analogs?

Answer:

- Systematic Substitution : Vary benzyl substituents (e.g., chloro, methyl, isopropyl groups in ) and assess biological activity (e.g., cytochrome P450 inhibition).

- In Vitro Assays : Test analogs against target enzymes or receptors to quantify IC₅₀ values.

- Data Correlation : Map substituent electronic/hydrophobic properties (Hammett σ, logP) to activity trends.

Reference :

Basic: What safety protocols are critical for handling this compound?

Answer:

- PPE : Use gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Conduct reactions in fume hoods due to volatile solvents (e.g., CHCl₃; ).

- Waste Disposal : Follow guidelines for halogenated/organic waste (e.g., compound 20 in ).

Reference :

Advanced: What strategies improve scalability of benzylmorpholine synthesis?

Answer:

- Batch Reactors : Transition from round-bottom flasks to automated systems (e.g., MiniBlock® in ).

- Purification Scaling : Optimize column chromatography for larger volumes (e.g., EtOAc/MeOH gradients; ).

- Process Monitoring : Use in-line HPLC or NMR to track reaction progress.

Reference :

Basic: Which spectroscopic techniques best characterize morpholine stereochemistry?

Answer:

- NMR : ¹H NMR coupling constants (e.g., axial/equatorial protons in piperidine rings; ).

- X-ray Crystallography : Resolve absolute configuration (e.g., t-3-benzyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one; ).

Reference :

Advanced: How do solvents and additives influence benzylmorpholine reaction kinetics?

Answer:

- Polarity Effects : CHCl₃/MeOH enhances solubility of intermediates ().

- Additives : Et₃N in mobile phases reduces tailing and improves chromatographic resolution ().

- Reaction Rates : Polar aprotic solvents (e.g., DMF) may accelerate nucleophilic substitutions.

Reference :

Advanced: How to address racemic mixtures in benzylmorpholine synthesis?

Answer:

- Chiral Resolution : Use chiral HPLC columns or diastereomeric salt formation.

- Asymmetric Synthesis : Employ chiral catalysts or enantioselective reagents (e.g., compound 23 as a racemate in ).

Reference :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.